Piperidine, 1-(2-(5-(4-chlorophenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-(2-(5-(4-chlorophenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a piperidine ring, a tetrazole ring, and a chlorophenyl group. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(2-(5-(4-chlorophenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the tetrazole ring. This intermediate is further reacted with piperidine and hydrochloric acid to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(2-(5-(4-chlorophenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tetrazole ring or the chlorophenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Piperidine, 1-(2-(5-(4-chlorophenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Piperidine, 1-(2-(5-(4-chlorophenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.
Tetrazole: A five-membered ring containing four nitrogen atoms, often used in pharmaceuticals.
Chlorophenyl derivatives: Compounds containing a chlorophenyl group, known for their diverse biological activities.
Uniqueness
Piperidine, 1-(2-(5-(4-chlorophenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride is unique due to its combination of structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
158553-43-6 |
---|---|
Molecular Formula |
C14H19Cl2N5 |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
1-[2-[5-(4-chlorophenyl)tetrazol-2-yl]ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H18ClN5.ClH/c15-13-6-4-12(5-7-13)14-16-18-20(17-14)11-10-19-8-2-1-3-9-19;/h4-7H,1-3,8-11H2;1H |
InChI Key |
KHQUVDRMYLQBNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2N=C(N=N2)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.